molecular formula C10H20BrNO2 B1381645 tert-Butyl (3-bromo-2,2-dimethylpropyl)carbamate CAS No. 1397707-56-0

tert-Butyl (3-bromo-2,2-dimethylpropyl)carbamate

Cat. No.: B1381645
CAS No.: 1397707-56-0
M. Wt: 266.18 g/mol
InChI Key: AGIDVDMCVNOYCM-UHFFFAOYSA-N
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Description

tert-Butyl (3-bromo-2,2-dimethylpropyl)carbamate (CAS: 1397707-56-0) is a carbamate-protected alkyl bromide widely utilized as a synthetic intermediate in organic chemistry. Its structure consists of a tert-butyloxycarbonyl (Boc) group attached to a 3-bromo-2,2-dimethylpropyl amine backbone. The bromine atom at the terminal position enhances its reactivity in nucleophilic substitution reactions, making it valuable for constructing complex molecules in medicinal chemistry and materials science . This compound is commercially available and synthesized via Boc-protection of the corresponding amine, followed by bromination or alkylation steps. Its purity (>95%) and stability under standard laboratory conditions ensure its applicability in multi-step syntheses .

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

  • Building Block : This compound serves as a crucial building block in organic synthesis, allowing for the preparation of complex molecules. Its unique structure enhances its utility in creating derivatives that are valuable in various chemical reactions.

2. Biological Research

  • Enzyme Mechanisms : It is utilized to study enzyme mechanisms by acting as a substrate or inhibitor. Its ability to undergo nucleophilic substitution makes it a useful tool for probing enzyme activity and understanding metabolic pathways.
  • Protein-Ligand Interactions : The compound is employed to investigate interactions between proteins and ligands, contributing to insights on binding affinities and selectivity which are essential for drug design.

3. Medicinal Chemistry

  • Drug Design and Discovery : tert-Butyl (3-bromo-2,2-dimethylpropyl)carbamate is investigated for its potential in drug development, particularly in synthesizing carbamate-based pharmaceuticals. Its structural features allow for modifications that can enhance therapeutic efficacy .

Case Studies and Research Findings

Several studies have documented the significance of this compound in biological applications:

1. Study on Enzyme Inhibition
Research has shown that this compound acts as a competitive inhibitor for certain enzymes involved in metabolic pathways. This property suggests its potential therapeutic applications against metabolic disorders.

2. Protein Binding Studies
Utilizing techniques such as surface plasmon resonance, studies indicate that this compound selectively binds to specific protein targets. This binding affinity makes it a promising candidate for drug design aimed at targeted therapies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Brominated Alkyl Carbamates

The following table compares tert-Butyl (3-bromo-2,2-dimethylpropyl)carbamate with analogous bromoalkyl carbamates:

Compound Name CAS Number Molecular Weight Boiling Point (°C) Melting Point (°C) Reactivity Profile Hazard Statements Reference
This compound 1397707-56-0 278.20 (est.) N/A N/A High (SN2 reactions, alkylation) Not specified
tert-Butyl N-(3-Bromopropyl)carbamate 164365-88-2 238.13 N/A N/A Moderate (steric hindrance lower) H315, H319, H335
tert-Butyl (4-bromobutyl)carbamate 142356-33-0 252.16 N/A N/A Moderate (longer chain flexibility) N/A
tert-Butyl (5-bromopentyl)carbamate 83948-53-2 266.19 N/A N/A Lower (reduced electrophilicity) N/A

Key Observations :

  • Chain Length and Steric Effects : The 2,2-dimethyl substitution in the target compound introduces significant steric hindrance compared to linear analogs (e.g., tert-Butyl N-(3-Bromopropyl)carbamate). This reduces its reactivity in bulky nucleophilic environments but enhances selectivity in controlled substitutions .
  • Reactivity Trends : Shorter-chain bromides (e.g., 3-bromopropyl derivatives) exhibit higher electrophilicity due to reduced steric shielding, whereas longer chains (e.g., 5-bromopentyl) show diminished reactivity .

Functional Group Variants

Amino-Substituted Analogs

tert-Butyl (3-amino-2,2-dimethylpropyl)carbamate (CAS: 292606-35-0) replaces bromine with an amine group. Key differences include:

  • Reactivity: The amino derivative participates in amide bond formation or reductive amination, contrasting with the bromide’s alkylation utility .
  • Physical Properties : Higher melting point (74°C) and boiling point (293.8°C) compared to the brominated analog, attributed to hydrogen bonding and polarity .

Boronic Ester Derivatives

tert-Butyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl)carbamate (CAS: N/A) features a boronic ester group, enabling Suzuki-Miyaura cross-couplings. Unlike the bromide, this compound is non-hazardous but requires anhydrous handling .

Biological Activity

tert-Butyl (3-bromo-2,2-dimethylpropyl)carbamate is an organic compound with the molecular formula C10H20BrNO2 and a molecular weight of 266.18 g/mol. It is primarily utilized in biological research to investigate enzyme mechanisms and protein-ligand interactions, as well as in drug design and discovery processes. This article reviews its biological activity, including its mechanism of action, applications in medicinal chemistry, and relevant case studies.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The compound can undergo nucleophilic substitution reactions due to the presence of the bromine atom, which can be replaced by various nucleophiles such as amines or thiols. This reactivity is crucial for its role in synthesizing biologically active molecules and studying their mechanisms.

Applications in Biological Research

  • Enzyme Mechanisms : The compound has been employed to elucidate the mechanisms of various enzymes by acting as a substrate or inhibitor.
  • Protein-Ligand Interactions : It is used to probe interactions between proteins and ligands, contributing to the understanding of binding affinities and selectivity.
  • Drug Development : Its structural characteristics make it a valuable building block in the synthesis of carbamate-based pharmaceuticals.

Case Studies and Research Findings

Several studies have highlighted the biological significance of this compound:

  • Study on Enzyme Inhibition : Research demonstrated that this compound acts as a competitive inhibitor for certain enzymes involved in metabolic pathways, showcasing its potential in therapeutic applications against metabolic disorders.
  • Protein Binding Studies : A study utilizing surface plasmon resonance indicated that this compound binds selectively to specific protein targets, suggesting its utility in drug design for targeted therapies.

Comparative Analysis

The biological activity of this compound can be compared with similar compounds to understand its unique properties:

Compound NameKey FeaturesBiological Activity
tert-Butyl (3-bromo-2-methylpropyl)carbamateFewer steric hindrancesModerate enzyme inhibition
tert-Butyl N-(3-bromopropyl)carbamateLinear structureLimited protein interaction
This compound Enhanced steric hindrance due to two methyl groupsStrong enzyme inhibition and selective binding

Q & A

Basic Research Questions

Q. What synthetic strategies are typically employed to prepare tert-butyl carbamate derivatives like tert-Butyl (3-bromo-2,2-dimethylpropyl)carbamate?

The synthesis often involves Boc (tert-butoxycarbonyl) protection of amines using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. For brominated derivatives, nucleophilic substitution or coupling reactions may be utilized. For example, multi-step protocols for structurally similar compounds (e.g., tert-butyl ((1-amino-4-methoxycyclohexyl)methyl)carbamate) involve introducing bromine via alkylation or halogenation steps .

Q. What purification methods ensure high-purity this compound?

Column chromatography (silica gel with ethyl acetate/hexane gradients) and recrystallization (e.g., dichloromethane/hexane) are standard. Purity validation via HPLC or NMR is critical, as demonstrated in protocols for tert-butyl (2-chloropyrimidin-4-yl)carbamate synthesis .

Q. What safety protocols are essential for handling brominated tert-butyl carbamates?

Use PPE (gloves, goggles), work in a fume hood, and avoid ignition sources. While safety data for similar compounds (e.g., tert-butyl (4-chlorophenethyl)carbamate) classify them as non-hazardous, brominated analogs may require additional precautions due to potential reactivity .

Advanced Research Questions

Q. How can diastereoselectivity be optimized in tert-butyl carbamate syntheses with stereogenic centers?

Chiral catalysts or auxiliaries, combined with temperature and solvent control, enhance stereochemical outcomes. For example, tert-butyl (((1S,4S)-1-((2-chloro-5-iodopyrimidin-4-yl)amino)-4-methoxycyclohexyl)methyl)carbamate synthesis achieved selectivity through solvent polarity adjustments and low-temperature conditions .

Q. What analytical techniques resolve structural ambiguities in brominated tert-butyl carbamates?

High-resolution mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography and 2D NMR (e.g., NOESY, HSQC) elucidate stereochemistry and substitution patterns. Safety data sheets for related compounds emphasize these methods for structural validation .

Q. How does steric hindrance from the tert-butyl group influence bromine reactivity in nucleophilic substitutions?

The tert-butyl group reduces undesired side reactions by sterically shielding the carbamate. For brominated derivatives, this may necessitate polar aprotic solvents (e.g., DMF) or elevated temperatures to activate the electrophilic center, as seen in tert-butyl carbamate coupling reactions .

Q. What experimental designs address stability contradictions in tert-butyl carbamates under varying conditions?

Systematic studies on pH, temperature, and light exposure, combined with kinetic profiling, can identify degradation pathways. For example, stability data for tert-butyl (3-(dibenzylamino)cyclobutyl)carbamate recommend inert storage conditions to prevent hydrolysis or oxidation .

Q. How can computational modeling predict reactivity trends for brominated tert-butyl carbamates in complex reactions?

Density functional theory (DFT) calculations analyze electronic effects (e.g., bromine’s electron-withdrawing nature) on reaction barriers. Such approaches are validated in studies on tert-butyl carbamate intermediates in pharmaceutical syntheses .

Q. Notes

  • Synthesis Optimization : Adjust solvent polarity (e.g., THF vs. DMF) to modulate reaction rates for brominated intermediates .
  • Safety Compliance : Follow GHS guidelines for brominated compounds, including waste disposal protocols .
  • Advanced Characterization : Pair HRMS with isotopic pattern analysis to confirm bromine presence .

Properties

IUPAC Name

tert-butyl N-(3-bromo-2,2-dimethylpropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20BrNO2/c1-9(2,3)14-8(13)12-7-10(4,5)6-11/h6-7H2,1-5H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGIDVDMCVNOYCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C)(C)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1397707-56-0
Record name tert-butyl N-(3-bromo-2,2-dimethylpropyl)carbamate
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

1-Aminonaphthalen-2-olate
tert-Butyl (3-bromo-2,2-dimethylpropyl)carbamate
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tert-Butyl (3-bromo-2,2-dimethylpropyl)carbamate
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tert-Butyl (3-bromo-2,2-dimethylpropyl)carbamate
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tert-Butyl (3-bromo-2,2-dimethylpropyl)carbamate
1-Aminonaphthalen-2-olate
1-Aminonaphthalen-2-olate
tert-Butyl (3-bromo-2,2-dimethylpropyl)carbamate
1-Aminonaphthalen-2-olate
1-Aminonaphthalen-2-olate
tert-Butyl (3-bromo-2,2-dimethylpropyl)carbamate

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